Alcaftadine 3-Carboxylic Acid-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

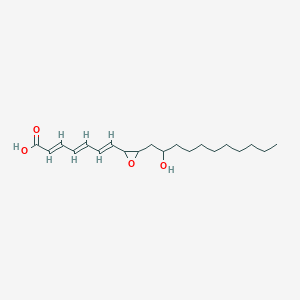

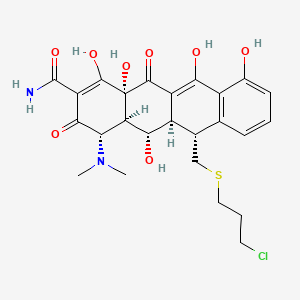

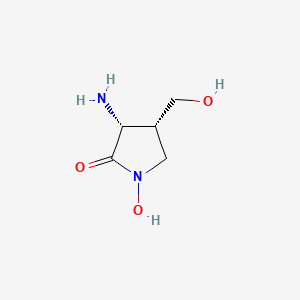

Alcaftadine 3-Carboxylic Acid-d3 is the labelled analogue of Alcaftadine 3-carboxylic acid, which is a metabolite of Alcaftadine . It is categorized under Stable Isotope Labelled Compounds . The molecular formula is C19H18D3N3O2 and the molecular weight is 326.42 .

Synthesis Analysis

Preliminary studies of oral formulations of Alcaftadine led to the discovery of its carboxylic acid metabolite . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .Molecular Structure Analysis

The IUPAC name for Alcaftadine 3-Carboxylic Acid-d3 is 11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo2,1-bbenzazepine-3-carboxylic acid . The InChI key is HGWYFQCFNPVJKM-FIBGUPNXSA-N .Chemical Reactions Analysis

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .Physical And Chemical Properties Analysis

The molecular weight of Alcaftadine 3-Carboxylic Acid-d3 is 326.42 . The protein binding of Alcaftadine and the active metabolite are 39.2% and 62.7% respectively .科学的研究の応用

Allergic Conjunctivitis Treatment

Alcaftadine is a H1 histamine receptor antagonist indicated for the prevention of itching associated with allergic conjunctivitis . It has been shown to reduce itching and redness of the eyes, and to reduce recruitment of eosinophils after exposure to an allergen .

Histamine Receptor Antagonism

Alcaftadine is an antagonist of histamine receptor 1 . By blocking the receptor, alcaftadine has been shown to reduce itching and redness of the eyes, and to reduce recruitment of eosinophils after exposure to an allergen .

Eosinophil Reduction

Alcaftadine reduces the number of eosinophils compared to olopatadine 0.1%, and in animal models . This could have potential applications in research related to immune response and inflammation.

Metabolism Studies

The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . This could be of interest in pharmacokinetic studies or research into drug metabolism.

Protein Binding Studies

The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7%, respectively . This could be relevant in research into drug interactions and pharmacodynamics.

Drug Delivery Research

Alcaftadine is administered as an eye drop which limits its effects to the eye . This could have implications for research into targeted drug delivery systems.

作用機序

Target of Action

The primary target of Alcaftadine 3-Carboxylic Acid-d3 is the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .

Mode of Action

Alcaftadine 3-Carboxylic Acid-d3 acts as an antagonist of the H1 histamine receptor . By binding to this receptor, it inhibits the release of histamine from mast cells . This action results in decreased chemotaxis and inhibition of eosinophil activation .

Biochemical Pathways

The action of Alcaftadine 3-Carboxylic Acid-d3 on the H1 histamine receptor affects the histamine-mediated biochemical pathway . By blocking the receptor, it reduces itching and redness of the eyes, and decreases the recruitment of eosinophils after exposure to an allergen .

Pharmacokinetics

The pharmacokinetics of Alcaftadine 3-Carboxylic Acid-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Following topical ocular administration, the mean plasma concentration of Alcaftadine 3-Carboxylic Acid-d3 reaches a maximum at approximately 15 minutes . The metabolism of Alcaftadine 3-Carboxylic Acid-d3 is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The protein binding of Alcaftadine 3-Carboxylic Acid-d3 and the active metabolite are 39.2% and 62.7% respectively .

Result of Action

The molecular and cellular effects of Alcaftadine 3-Carboxylic Acid-d3’s action include a reduction in itching and redness of the eyes, and a decrease in the recruitment of eosinophils after exposure to an allergen . It also reduces the number of eosinophils compared to other compounds .

将来の方向性

特性

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWYFQCFNPVJKM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)